molecular formula C5H4N2O2 B188909 Pyrimidine-5-carboxylic acid CAS No. 4595-61-3

Pyrimidine-5-carboxylic acid

Cat. No. B188909
CAS RN: 4595-61-3
M. Wt: 124.1 g/mol
InChI Key: IIVUJUOJERNGQX-UHFFFAOYSA-N
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Description

Pyrimidine-5-carboxylic Acid is used in the preparation of heterocyclic compounds as an antiviral agent . It is a white to off-white solid .


Synthesis Analysis

A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters is described. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .


Molecular Structure Analysis

The complexes of pyrimidine-5-carboxylic acid of the general formula M (5PCA) 2 · x H 2 O (where 5PCA—pyrimidine-5-carboxylate; M = Mn (II), Co (II), Ni (II), Cu (II) and Zn; x = 6 for Cu and 4 for remaining complexes) were obtained as monomeric isostructural compounds .


Chemical Reactions Analysis

A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters is described. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .


Physical And Chemical Properties Analysis

Pyrimidine-5-carboxylic acid has a molecular formula of C5H4N2O2 and an average mass of 124.098 Da . It is a white to off-white solid .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including Pyrimidine-5-carboxylic acid, have been found to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature . A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

2. Chemotherapeutic Applications

  • Summary of Application: Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS . There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
  • Methods of Application: The synthesis of monastrol via utilization of Lewis acid promoter, Yb (OTf)3, has been described .
  • Results or Outcomes: The results of this application are not explicitly mentioned in the source .

3. Anticancer Applications

  • Summary of Application: Novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results or Outcomes: The novel thiazolopyrimidine derivative 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

4. Antioxidant Applications

  • Summary of Application: Pyrimidines, including Pyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including antioxidant activities . Their antioxidant effects are attributed to their ability to neutralize free radicals .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

5. Antiviral Applications

  • Summary of Application: Pyrimidines have been found to display antiviral activities . Their antiviral effects are attributed to their ability to inhibit the replication of viruses .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antiviral effects .

6. Antihypertensive Applications

  • Summary of Application: Pyrimidines have been found to display antihypertensive activities . Their antihypertensive effects are attributed to their ability to relax blood vessels, thereby reducing blood pressure .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antihypertensive effects .

4. Antimicrobial Applications

  • Summary of Application: Pyrimidines, including Pyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including antimicrobial activities . Their antimicrobial effects are attributed to their ability to inhibit the growth of microorganisms .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .

5. Antimalarial Applications

  • Summary of Application: Pyrimidines have been found to display antimalarial activities . Their antimalarial effects are attributed to their ability to inhibit the life cycle of malaria parasites .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antimalarial effects .

6. Antifungal Applications

  • Summary of Application: Pyrimidines have been found to display antifungal activities . Their antifungal effects are attributed to their ability to inhibit the growth of fungi .
  • Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
  • Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antifungal effects .

Safety And Hazards

Users are advised to wear suitable protective clothing and avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Future Directions

Perimidines and peri-naphtho-fused pyrimidine systems also serve as an interesting class of saturated N-heterocycles due to the existence of a lone pair of nitrogen atoms that transfer their electron density to naphthalene ring from fused heterocyclic ring and increase the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions .

properties

IUPAC Name

pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVUJUOJERNGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196663
Record name Pyrimidine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-5-carboxylic acid

CAS RN

4595-61-3
Record name 5-Pyrimidinecarboxylic acid
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Record name Pyrimidine-5-carboxylic acid
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Record name Pyrimidine-5-carboxylic acid
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Record name Pyrimidine-5-carboxylic acid
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Record name 5-Pyrimidinecarboxylic acid
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Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexane, 6.9 ml, 11 mmol) was added to dry THF (10 ml) and the solution was cooled to -100° C. A solution of 5-bromopyrimidine (1.59 g, 10 mmol) in dry THF (50 ml) was added slowly. After 15 min at -80° to -100° C., the mixture was added dropwise onto solid carbon dioxide in dry THF. After warming to room temperature, the mixture was made slightly acidic with dilute sulphuric acid. The solid was filtered off and extracted with ethanol. The extract was filtered and evaporated and the residue was re-extracted with methanol. Evaporation of solvent gave the title compound (1.48 g, 100%).
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidine-5-carboxylic acid
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Pyrimidine-5-carboxylic acid
Reactant of Route 3
Pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Pyrimidine-5-carboxylic acid

Citations

For This Compound
681
Citations
E Ballard, TB Johnson - Journal of the American Chemical Society, 1942 - ACS Publications
… Our study of these condensationreactions has now been extended to include practical methods for synthesizing new and important derivatives of pyrimidine-5-carboxylic acid (VIII), the …
Number of citations: 39 pubs.acs.org
Y Nishimura, Y Okamoto, M Ikunaka… - Chemical and …, 2011 - jstage.jst.go.jp
A mixture of alkyl 1, 4-dihydro-2-methylthio-4, 4, 6-trisubstituted pyrimidine-5-carboxylate 1 and its tautomeric isomer, alkyl 1, 6-dihydro-2-methylthio-4, 6, 6-trisubstituted pyrimidine-5-…
Number of citations: 13 www.jstage.jst.go.jp
G Świderski, R Świsłocka, R Łyszczek… - Journal of Thermal …, 2019 - Springer
… The pyrimidine-5-carboxylic acid may form complexes by attaching a metal via a ring … , and Table 2 presents the results of elemental analysis for pyrimidine-5-carboxylic acid complexes. …
Number of citations: 15 link.springer.com
J Zhao, Q Mao, F Lin, B Zhang, M Sun, T Zhang… - European Journal of …, 2022 - Elsevier
… of the amino group could damage the XO inhibitory potency; pyrimidine-4-carboxylic acid moiety was more beneficial for the XO inhibitory potency than the pyrimidine-5-carboxylic acid …
Number of citations: 9 www.sciencedirect.com
VL Gein, LF Gein, EP Tsyplyakova… - Russian Journal of Organic …, 2007 - Springer
… 6-Benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid (IIIc). Yield 1.2 g … 6-Benzoyl-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid (IIId). …
Number of citations: 26 link.springer.com
R Kumar, A Mittal, U Ramachandran - Bioorganic & medicinal chemistry …, 2007 - Elsevier
The design and synthesis of novel series of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid (pyrimidone) derivatives that are high affinity ligands for peroxisome …
Number of citations: 39 www.sciencedirect.com
SC Wang, FX Wan, S Liu, S Zhang… - Journal of the Chinese …, 2018 - Wiley Online Library
… intermediate ethyl 2-methyl thio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxylate (3), which was then hydrolyzed and acidified to give the substituted pyrimidine-5-carboxylic acid (…
Number of citations: 25 onlinelibrary.wiley.com
S Jana, S Dalapati, N Guchhait - Photochemical & Photobiological …, 2013 - Springer
… 4-Amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester was purchased from Aldrich Chemicals, USA and recrystallised before used. Spectroscopic grade solvents were pur…
Number of citations: 20 link.springer.com
S KANATOMO, A WADA, M YOMEI, T HASE… - Chemical and …, 1988 - jstage.jst.go.jp
… Oxidation of 3 with potassium persulfate in the presence of a catalytic amount of silver nitrate gave pyrimidine-5-carboxylic acid (4) in excellent yield. On the other hand, treatment of 3 …
Number of citations: 8 www.jstage.jst.go.jp
S Sepehri, S Soleymani, R Zabihollahi… - Chemistry & …, 2018 - Wiley Online Library
A series of tetrahydropyrimidine derivatives (2a – 2l) were designed, synthesized, and screened for anti‐ HIV ‐1 properties based on the structures of HIV ‐1 gp41 binding site inhibitors, …
Number of citations: 11 onlinelibrary.wiley.com

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